Cas no 78835-06-0 ((1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one)
![(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one structure](https://it.kuujia.com/scimg/cas/78835-06-0x500.png)
78835-06-0 structure
Nome del prodotto:(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
- (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclo
- (21R)-3α-Hydroxy-2-oxa-A'-neogammacer-22(29)-ene-1α-carboxylic acid 1,3-lactone
- AC1L4KPV
- AC1Q6WN4
- Acetamide, N-(3-(diethylamino)propyl)-2-(thymyloxy)-, mono-p-toluenesulfonate
- AR-1K3860
- LS-9100
- N-[3-(diethylamino)propyl]-2-(5-met
- n-[3-(diethylamino)propyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide 4-methylbenzenesulfonate(1:1)
- T 2441
- Thymyloxyessigsaeure-diethylaminopropylamid-hydrogen-p-toluolsulfonat
- DTXSID001000071
- 78835-06-0
- NSC349620
- THYSANOLACTONE
- 5,5,7a,7b,12a,14b-Hexamethyl-10-(prop-1-en-2-yl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
- NSC-349620
-
- Inchi: InChI=1S/C30H46O3/c1-17(2)18-11-14-27(5)19(18)12-15-28(6)21(27)9-10-22-29(28,7)16-13-20-26(3,4)25-32-23(24(31)33-25)30(20,22)8/h18-23,25H,1,9-16H2,2-8H3
- Chiave InChI: JKVLECODSCOIBO-UHFFFAOYSA-N
- Sorrisi: CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(C6C(=O)OC(C5(C)C)O6)C)C)C)C
Proprietà calcolate
- Massa esatta: 454.345
- Massa monoisotopica: 454.345
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 33
- Conta legami ruotabili: 1
- Complessità: 906
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.5A^2
- XLogP3: 9.5
Proprietà sperimentali
- Densità: 1.046
- Punto di ebollizione: 515.3°C at 760 mmHg
- Punto di infiammabilità: 223.6°C
- Indice di rifrazione: 1.517
- PSA: 35.53000
- LogP: 7.15180
(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one Letteratura correlata
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
78835-06-0 ((1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one) Prodotti correlati
- 2171150-50-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid)
- 33687-87-5(Thiophene,2-methoxy-3-methyl-)
- 2137600-69-0(2-Pyridinemethanesulfonamide, 5-bromo-N,α-dimethyl-)
- 16919-73-6(Potassium hexachloropalladate(IV))
- 82633-48-5(4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole)
- 2243508-14-5(6-(benzyloxy)pyridazine-3-sulfinic acid)
- 1805076-17-8(Ethyl 3-iodo-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-carboxylate)
- 1889401-88-0(5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorid)
- 2138176-49-3(1-(pyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid)
- 2137096-27-4((9R)-9-methyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
